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Compound of Interest

Compound Name: SCR-1481B1

Cat. No.: B1139337

An In-depth Examination of the Dual c-Met and VEGFR Inhibitor

SCR-1481B1, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting
both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth
Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide
provides a comprehensive overview of its chemical structure, properties, and the
methodologies used for its evaluation, aimed at researchers, scientists, and professionals in
drug development.

Chemical Structure and Physicochemical Properties

SCR-1481B1 is a complex synthetic molecule. Its structure and key physicochemical
properties, along with those of its free base form (Metatinib free base), are summarized below.
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SCR-1481B1 (Metatinib

Property Metatinib free base
anhydrous)[1]

Chemical Formula C32H40CIF2N6013PJ[1] C24H18CIF2N40O7P

Molecular Weight 821.12 g/mol [1] 578.85 g/mol

CAS Number 1174161-86-4[1] 1174161-69-3

Appearance White to off-white solid[1] White to off-white solid
. DMSO: = 100 mg/mL (121.78 ,

Solubility Data not available

mM)[1]

In Vivo Solubility

= 2.5 mg/mL in 10% DMSO +
90% (20% SBE-B-CD in
saline)[1] = 2.5 mg/mL in 10%
DMSO + 90% Corn Qil[1]

Data not available

Storage Conditions

4°C, sealed, away from
moisture. In solvent: -80°C (6
months), -20°C (1 month)[1]

4°C, sealed, away from
moisture and light. In solvent:
-80°C (6 months), -20°C (1

month)

SMILES

0=C(C1=CN(COP(O)
(0)=0)C=C(C2=CC=C(F)C=C
2)C1=0)NC3=CC=C(C(F)=C3)
OC4=C(CI)C(N)=NC=C4.0CC(
CO)(CO)N.OCC(CO)(CO)N[1]

0=C(C1=CN(COP(O)
(0)=0)C=C(C2=CC=C(F)C=C
2)C1=0)NC3=CC=C(OC4=C(
CI)C(N)=NC=C4)C(F)=C3

Biological Activity and Pharmacokinetics

SCR-1481B1 is a potent inhibitor of MET kinase with a reported IC50 of 1.7 nM. It also exhibits
inhibitory activity against VEGFR. A phase | clinical trial of Metatinib tromethamine tablets in

patients with advanced refractory solid tumors provided initial human pharmacokinetic data.
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Parameter Value

Target(s) c-Met/HGFR, VEGFR][1]
IC50 (MET Kinase) 1.7 nM

IC50 (VEGFR) Data not available
Tmax (SCR-1510 metabolite) ~2.0 - 3.0 hours[2][3]

Terminal Elimination Half-life (SCR-1510

) 8 - 14 hours[2][3]
metabolite)

Maximum Tolerated Dose (MTD) in Humans 200 mg/day[2][3]

Signaling Pathways

SCR-1481B1 exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling
pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and
angiogenesis.
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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by SCR-1481B1.
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Figure 2: Simplified VEGFR Signaling Pathway and Inhibition by SCR-1481B1.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of kinase
inhibitors like SCR-1481B1. The specific details for SCR-1481B1 may be found in patent
WO/2009/094417/A1.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the direct inhibitory effect of a compound on
its target kinase.

e Reagents and Materials:

o

Recombinant human c-Met or VEGFR kinase

o Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 50uM DTT)[4]
o ATP

o Substrate (e.g., Poly (Glu:Tyr, 4:1))

o SCR-1481B1 (or test compound)

o 96-well or 384-well plates

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
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e Procedure:
1. Prepare serial dilutions of SCR-1481B1 in an appropriate solvent (e.g., DMSO).
2. Add the kinase, substrate, and kinase buffer to the wells of the assay plate.
3. Add the diluted SCR-1481B1 or vehicle control to the respective wells.
4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45
minutes).[5]

6. Stop the reaction and measure the kinase activity using a suitable detection method.
Luminescence-based readouts are common, where a decrease in signal corresponds to
ATP consumption.

7. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the
kinase activity by 50%.

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are
dependent on the target kinase signaling.

e Reagents and Materials:

[e]

Cancer cell line with known c-Met or VEGFR pathway activation

o

Cell culture medium and supplements (e.g., FBS)

[¢]

SCR-1481B1 (or test compound)

o

96-well cell culture plates

[e]

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

e Procedure:
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1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Treat the cells with various concentrations of SCR-1481B1 or vehicle control.

3. Incubate the cells for a specified period (e.g., 72 hours).

4. Add the cell viability reagent to each well according to the manufacturer's instructions.
5. Measure the signal (absorbance or luminescence) using a plate reader.

6. Determine the concentration of SCR-1481B1 that inhibits cell growth by 50% (GI150).

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like SCR-1481B1 typically follows a structured
workflow to identify and characterize promising lead candidates.
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Figure 3: General Preclinical Development Workflow for a Kinase Inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SCR-1481B1 (Metatinib Anhydrous): A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139337#scr-1481b1-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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